molecular formula C9H9NO3 B129783 5-Acetylsalicylamide CAS No. 40187-51-7

5-Acetylsalicylamide

Cat. No. B129783
CAS RN: 40187-51-7
M. Wt: 179.17 g/mol
InChI Key: LWAQTCWTCCNHJR-UHFFFAOYSA-N
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Description

5-Acetylsalicylamide is a derivative of salicylamide, which itself is related to acetylsalicylic acid, commonly known as aspirin. While acetylsalicylic acid is widely recognized for its therapeutic effects, such as anti-inflammatory and anticoagulant properties, 5-acetylsalicylamide is a specific compound that can be synthesized through acylation reactions. The influence of acetylsalicylic acid on various physiological processes has been extensively studied, including its effects on blood coagulation, plasma glucose levels, and inflammatory responses .

Synthesis Analysis

The synthesis of 5-acetylsalicylamide has been achieved using Lewis acidic ionic liquids as both catalyst and solvent, which is a novel approach that avoids the use of conventional carcinogenic solvents and anhydrous AlCl3 catalysts. The ionic liquids 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-nAlCl3) and N-butylpyridinium chloroaluminate ([BPy]Cl-nAlCl3) have shown excellent catalytic activity in the Friedel–Crafts acylation of salicylamide with acetyl chloride to produce 5-acetylsalicylamide. The yields of 5-acetylsalicylamide reached up to 81.3% and 89.2% with [BMIM]Cl-2AlCl3 and [BPy]-2AlCl3, respectively. The content of AlCl3 and the structure of the cations in the ionic liquids had a synergistic effect on the acylation reaction .

Molecular Structure Analysis

Although the specific molecular structure analysis of 5-acetylsalicylamide is not detailed in the provided papers, it can be inferred that the compound has a salicylamide backbone with an acetyl group attached to the fifth position of the aromatic ring. This structural modification is likely to influence its chemical behavior and biological activity.

Chemical Reactions Analysis

The chemical reactions involving acetylsalicylic acid and its derivatives, including 5-acetylsalicylamide, are of significant interest due to their pharmacological effects. Acetylsalicylic acid has been shown to inhibit prostaglandin synthesis, which plays a role in its ability to reduce inflammation and modulate insulin and growth hormone secretion . Additionally, acetylsalicylic acid and sodium salicylate can inhibit the synthesis of pro-coagulant and pro-inflammatory proteins in human monocytes by interfering with the nuclear translocation of NF-kB/c-Rel proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-acetylsalicylamide are not explicitly discussed in the provided papers. However, the properties of acetylsalicylic acid, such as its anticoagulant effect, have been observed to increase the one-stage prothrombin time in normal subjects when administered in large doses . Furthermore, acetylsalicylic acid's influence on plasma glucose, insulin, glucagon, and growth hormone levels following tolbutamide stimulation has been documented, indicating its potential impact on metabolic processes .

Scientific Research Applications

Chemical Synthesis and Catalysis

One of the notable applications of 5-Acetylsalicylamide in scientific research is in chemical synthesis. It is synthesized from salicylamide via Friedel–Crafts acylation using ionic liquids as dual catalyst and solvent. The use of Lewis acidic ionic liquids like 1-butyl-3-methylimidazolium chloroaluminate and N-butylpyridinium chloroaluminate has shown to replace conventional carcinogenic solvents and catalysts, exhibiting excellent catalytic activity in the acylation process. The synthesis achieved significant yields of 5-Acetylsalicylamide, demonstrating the efficiency of this method and the potential of ionic liquids in green chemistry applications (Chen et al., 2010).

Safety And Hazards

5-Acetylsalicylamide is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Proper safety measures should be taken when handling this compound .

Future Directions

A patent has been filed for a new synthetic method for 5-Acetylsalicylamide that offers high yield, simple post-treatment, and eliminates the use of organic solvents . This method could potentially make the production of 5-Acetylsalicylamide more efficient and environmentally friendly .

properties

IUPAC Name

5-acetyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAQTCWTCCNHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057736
Record name 5-Acetylsalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetylsalicylamide

CAS RN

40187-51-7
Record name 5-Acetyl-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40187-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 5-acetyl-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040187517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetylsalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetylsalicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
W Chen, H Yin, Y Zhang, Z Lu, A Wang, Y Shen… - Journal of Industrial and …, 2010 - Elsevier
… salicylamide with acetyl chloride to 5-acetylsalicylamide. The Lewis acidic ionic … 5-acetylsalicylamide. When [BMIM]Cl-2AlCl 3 was used as the catalyst, the yield of 5-acetylsalicylamide …
Number of citations: 22 www.sciencedirect.com
M Ignacio, A Smith, D Soldatov - Acta Cryst, 2014 - scripts.iucr.org
… The dipeptide leucyl-valine (1) and the second component 5-acetylsalicylamide (2) combine to form a new crystalline phase (3). After screening was complete, a series of …
Number of citations: 3 scripts.iucr.org
YB Ivanova, GT Momekov, OI Petrov - Heterocyclic Communications, 2013 - degruyter.com
… -step synthetic route using Hofmann rearrangement of 5-acetylsalicylamide (9) as shown in … by the Friedel-Crafts method to obtain 5-acetylsalicylamide (9) exclusively. The product was …
Number of citations: 22 www.degruyter.com
LHA Prins, JL Du Preez, S van Dyk, SF Malan - European journal of …, 2009 - Elsevier
The blood–brain barrier is formed by the brain capillary endothelium and plays the predominant role in controlling the passage of substances between the blood and the brain. Recent …
Number of citations: 20 www.sciencedirect.com
W Dorsch, A Müller, V Christoffel, H Stuppner, S Antus… - Phytomedicine, 1994 - Elsevier
The recently isolated acetophenone glucoside androsin, as the major antiasthmatic principle of Picrorhiza kurroa Royle ex Benth. (Scrophulariaceae), was used as a lead compound for …
Number of citations: 25 www.sciencedirect.com
EH Gold, W Chang, M Cohen, T Baum… - Journal of Medicinal …, 1982 - ACS Publications
… To a solution of 115.4 (0.644 mol) of 5-acetylsalicylamide (4) in 1.2 L of DMF was added 33.1 g (0.613 mol) of NaOCHa in small portions, with cooling and stirring. A thick paste was …
Number of citations: 91 pubs.acs.org
GP Luke, DA Holt - Tetrahedron: Asymmetry, 1999 - Elsevier
… To a mixture of 5-acetylsalicylamide (4.48 g, 25.0 mmol) in MeOH (200 mL) containing H 2 O (5 mL) was added Cs 2 CO 3 (8.23 g, 25.25 mmol). After 30 min, the yellow solution was …
Number of citations: 26 www.sciencedirect.com
Z Zhao, Y Dai - Green Solvents II: Properties and Applications of Ionic …, 2012 - Springer
… with acetyl chloride to 5-acetylsalicylamide. The results of the … 5-acetylsalicylamide. When [BPy]-2AlCl 3 was used as the catalyst and solvent, the maximum yield of 5-acetylsalicylamide …
Number of citations: 4 link.springer.com
T Shimai, MT Islam, Y Fukushi, Y Hashidoko… - … für Naturforschung C, 2002 - degruyter.com
In a survey of plant secondary metabolites regulating the behavior of phytopathogenic Aphanomyces cochlioides zoospores, we found that leaf extracts of Amaranthus gangeticus and …
Number of citations: 31 www.degruyter.com
W Li, H **, S Yang, X Guo, G He… - Green Processing and …, 2019 - degruyter.com
… The acylation of salicylamide to 5-acetylsalicylamide can be carried in 1-butyl-3-methylimidazolium chloroaluminate or N-butylpyridinium chloroaluminate at low reaction temperatures, …
Number of citations: 3 www.degruyter.com

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